molecular formula C22H25NO7 B583213 Papaveroxine CAS No. 106982-92-7

Papaveroxine

Cat. No. B583213
CAS RN: 106982-92-7
M. Wt: 415.442
InChI Key: JKLOZTFGRPYWHQ-MOPGFXCFSA-N
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Description

Papaveroxine is a compound related to Papaverine . Papaverine belongs to the group of medicines called vasodilators, which cause blood vessels to expand, thereby increasing blood flow . It is used to produce erections in some men with erectile dysfunction .


Synthesis Analysis

The synthesis of Papaveroxine involves a complex biosynthetic pathway. Transcriptomic analysis revealed the exclusive expression of 10 genes encoding five distinct enzyme classes in a high noscapine producing poppy variety, HN1 . The corresponding genes were identified as three O-methyltransferases, four cytochrome P450s, an acetyltransferase, a carboxylesterase, and a short-chain dehydrogenase/reductase . The synthesis of noscapinoids is currently limited to those that can be achieved from noscapine, due to limited access to pathway intermediates such as narcotoline and papaveroxine .


Molecular Structure Analysis

The molecular structure of Papaveroxine is complex and is related to the structure of noscapine . Noscapine is a phthalideisoquinoline alkaloid synthesized from L-tyrosine through scoulerine . The biosynthesis scheme involves multiple types of alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Papaveroxine are complex and involve multiple steps . These reactions involve various enzymes and intermediates, and the exact reactions are not fully understood .

Scientific Research Applications

  • Apoptotic Induction in Vascular Cells : Papaverine induces apoptosis in vascular endothelial and smooth muscle cells, which is critical since the integrity of these cells is essential for normal vascular function. This finding suggests a need to reconsider the clinical use of vascular administration of papaverine, especially at high concentrations (Gao, Stead, & Lee, 2002).

  • Blocking Cardiac Channels : It blocks hKv1.5 channel current and human atrial ultrarapid delayed rectifier K+ currents. This interaction suggests that papaverine could alter cardiac excitability in vivo (Choe et al., 2003).

  • Neurotoxicity in Vasospasm Treatment : Used in vasodilating cerebral arteries, papaverine shows potential neurotoxicity in humans, especially when preserved with chlorobutanol. This finding suggests caution in its use for treating cerebral vasospasm (Smith et al., 2004).

  • Cerebral Circulation Effects : Intravenous papaverine hydrochloride influences cerebral circulation, primarily by relaxing smooth muscle of blood vessels, affecting treatment of occlusive and spastic conditions of arteries (Jayne, Scheinberg, Rich, & Belle, 1952).

  • Selective Inhibition in Prostate Cancer Cells : It selectively inhibits human prostate cancer cell growth by inducing apoptosis and cell cycle arrest, and by downregulating NF-κB/PI3K/Akt signalling pathways (Huang, Li, Zhang, & Wei, 2017).

  • Stimulation of L-type Ca(2+) Current : Papaverine stimulates L-type Ca(2+) current in rat tail artery myocytes via a PKA-dependent mechanism, countering its vasodilating activity (Fusi et al., 2016).

  • Impact on Glutathione Biosynthesis : It influences the biosynthesis of reduced glutathione in mice, suggesting an impact on energy mechanisms in cells (Szaroma, Lach, & Dziubek, 2012).

  • Vasoconstriction in Brain Microvessels : Papaverine can exacerbate microvascular constriction in cerebral microvessels, indicating potential deleterious effects that may compromise its beneficial vasodilatory effect (Jin et al., 1994).

  • Effects on Atherosclerotic Carotid Arteries : Its vasodilating effect decreases in the presence of atherosclerosis, necessitating further studies to determine effective doses in such cases (Tufan et al., 2017).

  • Treatment of Metastatic Neuroblastoma : Shows promise in the treatment of disseminated neuroblastoma based on studies involving human neuroblastoma lines (Helson, Helson, Peterson, & Das, 1976).

properties

IUPAC Name

6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOZTFGRPYWHQ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Papaveroxine

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